Product packaging for Brilliant Cresyl Blue ALD(Cat. No.:CAS No. 51716-96-2)

Brilliant Cresyl Blue ALD

Cat. No.: B1261880
CAS No.: 51716-96-2
M. Wt: 771.9 g/mol
InChI Key: OCKKUZVCJCWWHM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Brilliant Cresyl Blue Utilization in Scientific Inquiry

The history of Brilliant Cresyl Blue in scientific research is rooted in the early development of supravital staining techniques. Initially, it was recognized for its efficacy in hematology, particularly for the enumeration of reticulocytes, which are immature red blood cells. mpbio.com Manual reticulocyte counting using stains like Brilliant Cresyl Blue became a standard method around the 1940s, offering a crucial window into the erythropoietic activity of bone marrow. ssu.ac.ir This application in hematology laid the groundwork for its broader use as a biological stain. Beyond hematology, early research dating back to at least 1949 demonstrated its utility in plant sciences for staining chromosomes. tandfonline.comnih.gov

Evolution of Research Paradigms for Brilliant Cresyl Blue

The research paradigms for Brilliant Cresyl Blue have evolved significantly from its initial use as a general supravital stain. While its role in reticulocyte counting remains relevant, a major shift has occurred towards its application in reproductive biology. nih.govhoriba.com Modern research has repurposed Brilliant Cresyl Blue as a sophisticated tool for assessing the developmental competence of oocytes. ekb.eg This is based on the dye's interaction with the enzyme glucose-6-phosphate dehydrogenase (G6PDH), an indicator of oocyte maturation. agarscientific.com More recently, emerging research is exploring its potential as a contrast agent in advanced imaging techniques like multispectral optoacoustic tomography (MSOT), highlighting a continuous evolution in its scientific applications. royalsocietypublishing.org

Structural Peculiarities of Brilliant Cresyl Blue Variants (e.g., ALD) and their Research Implications

Commercially available Brilliant Cresyl Blue exists in different variants, with "Brilliant Cresyl Blue ALD" being a prominent example. The primary structural difference between this compound and the historic formulation lies in the position of a methyl group on the phenoxazine (B87303) core. agarscientific.comgspchem.comsigmaaldrich.com this compound features a 2-methyl modification, whereas the older variant has an 8-methyl modification. agarscientific.comgspchem.comsigmaaldrich.com Despite this structural isomerism, available data indicates that the biological staining application for both variants is the same. agarscientific.comgspchem.comsigmaaldrich.comscientificlabs.iegenerationspace.co.ke The "ALD" designation appears to be part of a trade name used by suppliers and not indicative of a distinct chemical property with different research implications. The chemical formula for this compound is often represented as (C₁₇H₂₀ClN₃O)₂·ZnCl₂. dawnscientific.comresearchgate.net

Overview of Principal Academic Research Domains Involving Brilliant Cresyl Blue

The application of this compound in academic research is diverse, spanning several key domains:

Reproductive Biology and Embryology: This is currently the most extensively researched application. BCB is used as a non-invasive method to select developmentally competent oocytes in various species, including mice, pigs, sheep, cattle, and camels. ekb.egnih.govnih.govcambridge.org The selection is based on the activity of the G6PDH enzyme, which is higher in growing oocytes (BCB-) and lower in mature oocytes (BCB+). agarscientific.com

Hematology: Historically and currently, Brilliant Cresyl Blue is used as a supravital stain for counting reticulocytes, which helps in diagnosing and monitoring anemia. wikipedia.orghoriba.com It is also employed in the identification of Heinz bodies, which are inclusions of denatured hemoglobin within red blood cells. taylorandfrancis.com

Plant Sciences: Brilliant Cresyl Blue is utilized for staining chromosomes and nuclei in plant cells, proving to be a rapid and effective alternative to other stains like aceto-carmine for certain plant tissues. tandfonline.com

Cell Biology and Histology: The dye is used for the vital staining of various cellular components. For instance, an alcoholic solution of Brilliant Cresyl Blue can be used to stain nerve tissues, providing clear visualization of Nissl bodies in neurons. dawnscientific.com It has also been used in studies involving virus-infected cells, such as those infected with the vaccinia virus. oup.com

Detailed Research Findings

Oocyte Selection and Developmental Competence

The use of Brilliant Cresyl Blue for oocyte selection is based on the principle that mature, competent oocytes have lower levels of active G6PDH and thus remain stained blue (BCB+), while immature oocytes with high G6PDH activity reduce the dye to a colorless form (BCB-). agarscientific.com Numerous studies have demonstrated the enhanced developmental potential of BCB+ oocytes.

For instance, in porcine studies, BCB+ oocytes showed significantly higher rates of complete cumulus cell expansion and nuclear maturation compared to BCB- oocytes. mdpi.com Subsequent parthenogenetic activation of these oocytes resulted in higher cleavage and blastocyst formation rates for the BCB+ group. mdpi.com Similarly, research on ovine oocytes has shown that those selected with BCB have significantly higher maturation, cleavage, and blastocyst production rates. nih.gov In dromedary camels, BCB staining improved maturation and fertilization rates while reducing polyspermy in the BCB+ group. cambridge.org Studies in mice have also confirmed that BCB+ oocytes exhibit better cytoplasmic maturity and higher developmental potential after in vitro maturation. nih.gov

SpeciesGroupMaturation Rate (%)Cleavage Rate (%)Blastocyst Rate (%)Source
PorcineBCB+-95.8 ± 1.252.6 ± 3.6 mdpi.com
BCB--85.7 ± 1.625.3 ± 2.6
OvineBCB+86.1685.2934.4 nih.gov
BCB-50.9436.196.73
Dromedary CamelBCB+74.4844.29- cambridge.org
BCB-4122.5-

Applications in Hematology and Other Fields

In hematology, while automated methods are now common, manual reticulocyte counting using Brilliant Cresyl Blue remains a valuable technique. nih.govhoriba.com It allows for the visualization of the reticulofilamentous pattern of ribosomes in immature red blood cells. wikipedia.org Comparative studies have shown that while new methylene (B1212753) blue may offer more consistent staining, Brilliant Cresyl Blue is still a widely used and effective supravital stain for this purpose. nih.govmeddiscoveries.org

The application in plant sciences, although less prominent in recent literature, highlights the versatility of the dye. Its ability to specifically stain nuclear structures makes it a useful tool for cytogenetic studies in plants. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H40Cl4N6O2Zn B1261880 Brilliant Cresyl Blue ALD CAS No. 51716-96-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

51716-96-2

Molecular Formula

C34H40Cl4N6O2Zn

Molecular Weight

771.9 g/mol

IUPAC Name

zinc;(7-amino-8-methylphenoxazin-3-ylidene)-diethylazanium;tetrachloride

InChI

InChI=1S/2C17H19N3O.4ClH.Zn/c2*1-4-20(5-2)12-6-7-14-16(9-12)21-17-10-13(18)11(3)8-15(17)19-14;;;;;/h2*6-10,18H,4-5H2,1-3H3;4*1H;/q;;;;;;+2/p-2

InChI Key

OCKKUZVCJCWWHM-UHFFFAOYSA-L

SMILES

CC[N+](=C1C=CC2=NC3=C(C=C(C(=C3)C)N)OC2=C1)CC.CC[N+](=C1C=CC2=NC3=C(C=C(C(=C3)C)N)OC2=C1)CC.Cl[Zn-2](Cl)(Cl)Cl

Canonical SMILES

CC[N+](=C1C=CC2=NC3=C(C=C(C(=C3)C)N)OC2=C1)CC.CC[N+](=C1C=CC2=NC3=C(C=C(C(=C3)C)N)OC2=C1)CC.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]

Synonyms

Brilliant Cresyl Blue
cresyl blue

Origin of Product

United States

Spectroscopic Characterization and Elucidation of Brilliant Cresyl Blue Interactions

Advanced Absorption and Fluorescence Spectroscopic Investigations

Spectroscopic analysis provides a powerful lens through which to view the molecular behavior of Brilliant Cresyl Blue ALD. Absorption and fluorescence spectroscopy, in particular, offer detailed insights into the dye's electronic structure and its response to its immediate environment.

Vibronic Absorption Spectra Analysis and Origins of Spectral Features

The absorption spectrum of Brilliant Cresyl Blue (BCB) in solution is characterized by distinct bands that arise from electronic transitions within its phenoxazine (B87303) core. In dilute solutions, BCB exhibits a primary absorbance peak in the red region of the visible spectrum, typically around 630-634 nm. aatbio.comresearchgate.net This principal absorption band corresponds to the electronic transition from the ground state to the first excited singlet state (S0 → S1) of the BCB monomer.

With an increase in the concentration of BCB in an aqueous solution, a second absorbance band emerges at a shorter wavelength, approximately 598 nm. researchgate.net The appearance of this band is attributed to the formation of dye aggregates, specifically dimers. researchgate.net The peak at ~634 nm represents the monomeric form of the dye, while the peak at ~598 nm signifies the presence of H-type dimers, where the molecules are stacked in a face-to-face arrangement. researchgate.net The relative intensity of these two peaks can be used to study the equilibrium between the monomer and dimer states in solution. researchgate.net

Spectral FeatureWavelength (nm)Origin
Monomer Absorption~634S0 → S1 electronic transition of the BCB monomer. researchgate.net
Dimer Absorption~598Absorption by H-type aggregates (dimers) of BCB. researchgate.net

Fluorescence Intensity Modulation in Host-Guest Systems

The fluorescence properties of Brilliant Cresyl Blue can be significantly altered by the formation of host-guest complexes. In one such study, the water-soluble sulfonated calix nih.govarene (SCX4) was used as a host molecule for BCB. lsu.edu The formation of a complex between the BCB dye and the SCX4 host results in a notable decrease in the fluorescence intensity of BCB. lsu.edu This quenching effect indicates a strong interaction within the host-guest system, where the calixarene (B151959) cavity encapsulates the dye molecule, altering its photophysical properties. The binding constant for this interaction provides a quantitative measure of the stability of the complex. lsu.edu

Host-Guest SystemObservationBinding Constant (K) at Room Temp.
BCB / SCX4Decrease in BCB fluorescence intensity. lsu.edu8.49 × 10³ M⁻¹ lsu.edu

Dimerization and Aggregate Formation Studies via Spectroscopy

As mentioned, UV-visible absorption spectroscopy is a direct method for studying the aggregation of Brilliant Cresyl Blue in solution. The monomer-dimer equilibrium is highly dependent on the dye's concentration. researchgate.net At low concentrations, the monomeric form with its absorption maximum at ~634 nm dominates. researchgate.net As the concentration increases, the equilibrium shifts towards the formation of dimers, evidenced by the growth of the absorption band at ~598 nm. researchgate.net The ratio of the absorbances at these two wavelengths (A₆₃₄/A₅₉₈) decreases as the concentration of BCB rises, indicating a higher proportion of dimers. researchgate.net The formation of these aggregates can be inhibited by introducing molecules like β-cyclodextrin, which encapsulates the BCB monomer and prevents it from dimerizing. researchgate.net

Molecular Interaction Studies via Spectroscopy

Spectroscopic methods are instrumental in elucidating the complex interactions between Brilliant Cresyl Blue and macromolecules such as nucleic acids. These studies provide foundational knowledge on the binding mechanisms that govern the dye's utility in biological staining and analysis. sigmaaldrich.com

Interactions with Nucleic Acids: Spectrophotometric and Rayleigh Light Scattering (RLS) Approaches

The interaction between Brilliant Cresyl Blue and nucleic acids has been effectively investigated using spectrophotometry and Rayleigh Light Scattering (RLS) spectroscopy. nih.gov When BCB interacts with nucleic acids in an aqueous solution, its RLS spectrum changes significantly. nih.gov The RLS intensity of BCB at 364 nm is greatly enhanced upon the addition of nucleic acids. nih.gov Furthermore, a new RLS peak appears at 552 nm. nih.gov The increase in RLS intensity at 364 nm is proportional to the concentration of the added nucleic acids, forming the basis for a quantitative analytical method. nih.gov

Nucleic AcidLinear Detection Range (µg/mL)
Calf Thymus DNA (ctDNA)0.12 - 4.70 nih.gov
Fish Sperm DNA (fsDNA)0.11 - 4.64 nih.gov
Yeast RNA (yRNA)0.43 - 7.07 nih.gov

The significant changes observed in the spectroscopic properties of BCB upon binding to nucleic acids suggest a complex interaction mechanism. Research indicates that the binding is not due to a single mode but rather a cooperative effect of several forces. nih.gov These mechanisms include:

Electrostatic Attraction : This occurs between the cationic dye molecule and the negatively charged phosphate (B84403) backbone of the nucleic acids.

Intercalation : The planar aromatic structure of the BCB molecule can insert itself between the base pairs of the DNA double helix.

Coordination : This may involve the formation of coordinate bonds between the dye and the nucleic acid structure.

Hydrophobic Effect : Hydrophobic interactions also likely play a role in the stabilization of the dye-nucleic acid complex. nih.gov

These combined interactions lead to the formation of a stable supramolecular complex, which is responsible for the observed enhancement in Rayleigh Light Scattering. nih.gov

Interactions with Surfactants: Spectrophotometric and Conductometric Investigations

The interaction of Brilliant Cresyl Blue (BCB) with various types of surfactants in aqueous solutions has been investigated using spectrophotometric and conductometric methods to understand the nature of these molecular associations. researchgate.netresearchgate.net Such studies are crucial as dye-surfactant interactions can significantly alter the physicochemical properties of the dye. researchgate.net

Spectrophotometric analysis reveals changes in the absorption spectrum of BCB upon the addition of surfactants, indicating complex formation. researchgate.netresearchgate.net In studies involving the anionic surfactant Sodium Lauryl Sulphate (SLS) and the non-ionic surfactant Tween 80, a shift in the maximum absorption wavelength (λmax) of BCB is observed. researchgate.netresearchgate.net Specifically, a red shift (bathochromic shift) is noted, which suggests the formation of a dye-surfactant complex. researchgate.net Conversely, when BCB is mixed with the cationic surfactant Cetyltrimethylammonium Bromide (CTAB), no significant interaction or spectral shift is observed. researchgate.netresearchgate.net The formation of these associates occurs at surfactant concentrations much lower than their critical micelle concentrations (CMC). univ.kiev.ua

Conductometric studies support the findings from spectrophotometry. The specific conductance of a BCB solution decreases when mixed with SLS or Tween 80. researchgate.netresearchgate.net This reduction in conductance is attributed to the formation of a larger, slow-moving, or less-conductive dye-surfactant complex, which replaces the more mobile ions in the solution. researchgate.net In contrast, no significant change in conductance is observed with CTAB, confirming the lack of interaction. researchgate.netresearchgate.net The order of interaction strength, as determined by both methods, is generally found to be BCB–Tween 80 > BCB–SLS > BCB–CTAB. researchgate.net

Table 1: Summary of Brilliant Cresyl Blue (BCB) Interactions with Surfactants

Surfactant TypeSurfactant NameInteraction ObservedSpectrophotometric FindingsConductometric FindingsReference
AnionicSodium Lauryl Sulphate (SLS)YesRed shift in λmax, indicating complex formation.Decrease in specific conductance. researchgate.netresearchgate.net
CationicCetyltrimethylammonium Bromide (CTAB)NoNo significant shift in λmax.No significant change in specific conductance. researchgate.netresearchgate.net
Non-ionicTween 80YesRed shift in λmax, indicating complex formation.Decrease in specific conductance. researchgate.netresearchgate.net

Spectroscopic Analysis of Brilliant Cresyl Blue in Complex Biological Milieux

Brilliant Cresyl Blue (BCB) is utilized as a vital stain and molecular probe in various biological contexts, and its spectroscopic properties are key to its function. lsu.eduscientificlabs.co.uk The interaction of BCB with components of a biological milieu, such as host molecules or enzymes, can be monitored through absorption and fluorescence spectroscopy.

One significant application of BCB is in the selection of oocytes for developmental competence, which relies on the spectroscopic properties of the dye. scientificlabs.co.uk BCB is used to assess the activity of the enzyme glucose-6-phosphate dehydrogenase (G6PD), which is active in growing oocytes but decreases as they reach maturity. scientificlabs.co.uk In oocytes with low G6PD activity, BCB is not reduced to its colorless form, resulting in a blue coloration of the cytoplasm that can be detected spectroscopically. scientificlabs.co.uk

The spectroscopic behavior of BCB has also been studied in the presence of host molecules that mimic biological environments. The complexation of BCB with beta-cyclodextrin (B164692) (β-CD) and its derivatives has been investigated using UV-vis and fluorescence spectrometry. nih.gov The formation of an inclusion complex with cyclodextrins inhibits the aggregation of BCB molecules, leading to an increase in its absorbance at 634 nm and an enhancement of its fluorescence. nih.gov The thermodynamic parameters of this interaction show that the process is enthalpically driven. nih.gov

Similarly, studies with water-soluble sulfonated calix aatbio.comarene (SCX4), another host molecule used in biological system studies, show that complex formation with BCB leads to a decrease in the dye's fluorescence intensity. lsu.edu The binding constant for this interaction was estimated to be 8.49 × 10³ M⁻¹ at room temperature, indicating a stable complex. lsu.edu These investigations demonstrate that the spectroscopic characteristics of BCB are highly sensitive to its immediate molecular environment, allowing it to serve as a probe for complex biological interactions.

Electrochemical Behavior and Advanced Analytical Applications of Brilliant Cresyl Blue

Electropolymerization and Modified Electrode Fabrication

The phenoxazine (B87303) dye, Brilliant Cresyl Blue (BCB), can be electropolymerized onto various electrode surfaces to form a stable and electroactive film known as poly(Brilliant Cresyl Blue) (PBCB). scielo.brresearchgate.net This process of forming a polymer film through electrochemical means allows for the modification of electrodes, enhancing their analytical capabilities.

Poly(Brilliant Cresyl Blue) Film Synthesis on Various Electrode Surfaces (e.g., Glassy Carbon, Carbon Ionic Liquid, Multiwalled Carbon Nanotubes)

The synthesis of poly(Brilliant Cresyl Blue) (PBCB) films has been successfully demonstrated on a variety of electrode materials, including glassy carbon electrodes (GCE), carbon ionic liquid electrodes (CILE), and multiwalled carbon nanotubes (MWCNTs) modified GCEs. scielo.brresearchgate.netbohrium.com The electropolymerization is typically achieved by cycling the potential of the working electrode in a solution containing the BCB monomer. scielo.brresearchgate.net

For instance, a PBCB film can be formed on a GCE by repeatedly cycling the potential in a phosphate (B84403) buffer solution (PBS) containing BCB. researchgate.net Similarly, electropolymerization on a CILE involves sweeping the potential in a range, for example, from -0.5 V to 1.0 V, in a PBS solution containing BCB and potassium chloride. scielo.br The gradual increase in the redox peak currents during cyclic voltammetry indicates the progressive formation of the PBCB film on the electrode surface. scielo.br Furthermore, nanocomposite films have been created by electropolymerizing BCB on GCEs modified with materials like single-walled carbon nanotubes or graphene, which can offer synergistic effects leading to improved sensor performance. rsc.orginfona.pl

Characterization of Polymer Films: Cyclic Voltammetry, Electrochemical Impedance Spectroscopy, Scanning Electron Microscopy

The resulting PBCB films are characterized using various electrochemical and microscopic techniques to understand their properties.

Cyclic Voltammetry (CV): CV is a fundamental technique used to study the electrochemical behavior of the PBCB film. It reveals a pair of well-defined redox peaks, indicating the successful formation of an electroactive polymer film. scielo.brscielo.br The relationship between peak currents and the scan rate helps in understanding the nature of the electrochemical process, whether it is diffusion-controlled or surface-confined. scielo.br

Electrochemical Impedance Spectroscopy (EIS): EIS provides insights into the electron transfer properties at the electrode-film interface. scielo.brbohrium.comscielo.br By analyzing the impedance spectra, it's possible to determine the charge transfer resistance, which is often lower for the PBCB modified electrode compared to the bare electrode, signifying faster electron transfer kinetics. infona.pl

Scanning Electron Microscopy (SEM): SEM is employed to visualize the surface morphology of the modified electrode. scielo.brbohrium.comscielo.br SEM images can confirm the deposition of the PBCB film and show its structure, which can vary from a relatively uniform film to a more complex nanocomposite structure when materials like carbon nanotubes are incorporated. scielo.brinfona.pl

Optimization of Electropolymerization Parameters (e.g., Potential Range, pH Effects)

The quality and performance of the PBCB film are highly dependent on the electropolymerization conditions, which need to be optimized.

Potential Range: The potential range for electropolymerization is a critical parameter. A potential that is too high can lead to over-oxidation and degradation of the polymer film. scielo.br For example, a potential range of -0.5 V to 1.0 V has been found to be optimal for the electropolymerization of BCB on a CILE. scielo.br

pH Effects: The pH of the electropolymerization solution significantly influences the structure and electrochemical response of the PBCB film. Studies have shown that the peak potential of the polymer film can shift with varying pH, indicating the involvement of protons in the redox process. researchgate.net For instance, the oxidation peak current of a PBCB film on a GCE was found to be highest at a pH of 4.1. researchgate.net The relationship between peak potential and pH can provide information on the number of electrons and protons involved in the reaction. researchgate.net

Electrocatalytic Properties and Biosensor Development

Poly(Brilliant Cresyl Blue) modified electrodes exhibit significant electrocatalytic activity towards various redox reactions, making them valuable components in the development of electrochemical sensors and biosensors.

Electrocatalysis of Redox Reactions (e.g., Hydrogen Peroxide, Ascorbic Acid)

PBCB-modified electrodes have demonstrated excellent electrocatalytic capabilities for the oxidation or reduction of several important analytes.

Hydrogen Peroxide (H₂O₂): These modified electrodes show a notable catalytic effect towards the reduction of hydrogen peroxide. rsc.orgresearchgate.net For example, a PBCB/SWCNT/GCE was used for the electrocatalytic reduction of H₂O₂ at an applied potential of -0.30 V. rsc.org This catalytic ability allows for the development of sensitive H₂O₂ sensors with practical advantages like fast response times and low detection limits. rsc.org

Ascorbic Acid (AA): PBCB films also facilitate the electrochemical oxidation of ascorbic acid. scielo.brscielo.br A PBCB/CILE showed an excellent electrocatalytic response to ascorbic acid, with a significant increase in the oxidation peak current and a decrease in the overpotential compared to a bare electrode. scielo.br This property enables the sensitive determination of ascorbic acid in various samples. scielo.br

The electrocatalytic activity is attributed to the ability of the PBCB film to act as a redox mediator, facilitating electron transfer between the electrode and the analyte.

Biosensor Design and Performance Evaluation (e.g., Glucose Biosensors with Immobilized Enzymes)

The electrocatalytic properties of PBCB, particularly its ability to mediate the redox reaction of hydrogen peroxide, make it an excellent platform for developing enzyme-based biosensors.

A prime example is the development of glucose biosensors. In this design, glucose oxidase (GOx) is immobilized on the surface of the PBCB-modified electrode. researchgate.netnih.gov The enzyme specifically catalyzes the oxidation of glucose, producing hydrogen peroxide as a byproduct. The PBCB film then facilitates the electrochemical detection of the generated hydrogen peroxide at a low potential, which minimizes interferences from other electroactive species. researchgate.net

The performance of these biosensors is evaluated based on several key parameters:

Linear Range: The range of concentrations over which the sensor response is directly proportional to the analyte concentration.

Detection Limit: The lowest concentration of the analyte that can be reliably detected.

Sensitivity: The change in sensor signal per unit change in analyte concentration.

Selectivity: The ability of the biosensor to detect the target analyte in the presence of other potentially interfering substances.

Stability: The ability of the biosensor to retain its activity over time.

For instance, a glucose biosensor using a PBCB-modified GCE with immobilized glucose oxidase has been successfully developed for the determination of glucose at small negative potentials with low interferences. researchgate.net

Interactive Data Table: Performance of Brilliant Cresyl Blue-Based Sensors

Electrode ConfigurationAnalyteLinear RangeDetection LimitReference
PBCB/SWCNT/GCEHydrogen Peroxide4.9 x 10⁻⁷ to 2.3 x 10⁻⁴ M0.12 µM rsc.org
PBCB/CILEAscorbic Acid2.0 x 10⁻⁵ to 3.0 x 10⁻³ mol L⁻¹6.5 µmol L⁻¹ scielo.br
PBCB/graphene/GCEEpinephrine1.0 x 10⁻⁶ to 1.0 x 10⁻³ mol L⁻¹2.4 x 10⁻⁷ mol L⁻¹ infona.pl
PBCB-modified GCEGlucose (with GOx)Not explicitly statedNot explicitly stated researchgate.net

Voltammetric Determination of Specific Analytes (e.g., Parathion)

While direct voltammetric determination of the pesticide parathion (B1678463) using Brilliant Cresyl Blue modified electrodes is not extensively documented in the provided search results, the principle of using chemically modified electrodes for parathion detection is well-established. Research has shown the successful use of other electropolymerized films, such as poly(safranine), on glassy carbon electrodes for the sensitive determination of parathion. researchgate.net This method relies on the electrocatalytic activity of the modified electrode towards the reduction of parathion, with techniques like linear sweep voltammetry (LSV) being employed for quantification. researchgate.net The operational principle involves optimizing experimental parameters such as pH, after which the reduction current of parathion at the modified electrode shows a linear relationship with its concentration. researchgate.net For instance, a poly(safranine)-modified electrode achieved a detection limit of 1.0 × 10⁻⁸ mol L⁻¹ for parathion. researchgate.net

Similarly, other research has focused on developing electrochemical sensors for methyl parathion, a related organophosphorus pesticide. One study utilized an electrochemically reduced graphene oxide (ErGO) modified carbon screen-printed electrode for its rapid detection. abechem.com This sensor demonstrated a linear response to methyl parathion with a detection limit of 9.06 µg L⁻¹. abechem.com Another approach involved a nanocomposite of gold nanoparticles, reduced graphene oxide, and copper oxide for the sensitive and selective detection of methyl parathion. nih.gov These examples highlight the potential for developing a Brilliant Cresyl Blue-based sensor for parathion, leveraging its electrochemical properties in a similar manner to the cited examples. The development of such a sensor would likely involve the electropolymerization of BCB onto an electrode surface to create a stable and electroactive film. scielo.brscispace.com

Role of Brilliant Cresyl Blue as a Redox Mediator in Biosensing Applications

Brilliant Cresyl Blue is a well-regarded redox mediator in the fabrication of biosensors due to its efficient electron transfer properties. nih.gov It is particularly useful in biosensors that employ enzymes for analyte detection. researchgate.net In such systems, BCB facilitates the transfer of electrons between the enzyme's active site and the electrode surface, a process that might otherwise be slow or inefficient. nih.gov

A notable application is in the development of hydrogen peroxide biosensors. In one study, BCB was co-immobilized with horseradish peroxidase (HRP) on a multiwalled carbon nanotube (MWCNT) modified glassy carbon electrode. spm.com.cn The resulting biosensor exhibited excellent electrocatalytic activity towards the reduction of hydrogen peroxide, demonstrating high sensitivity and a quick response time. spm.com.cn The presence of BCB as a mediator was crucial for the sensor's performance.

Similarly, poly(brilliant cresyl blue) has been used as a redox mediator in glucose biosensors. researchgate.net In this application, glucose oxidase is immobilized on an electrode modified with a poly(brilliant cresyl blue) film. The polymer facilitates the electrochemical detection of glucose at low negative potentials, which helps to minimize interferences from other electroactive species. researchgate.net The ability of BCB to be electropolymerized allows for the creation of stable and reproducible sensor surfaces. scielo.brscispace.com

Advanced Electrochemical Characterization Techniques for Brilliant Cresyl Blue Interactions (e.g., Linear Sweep Voltammetry)

Linear Sweep Voltammetry (LSV) is a key technique used to study the electrochemical behavior of Brilliant Cresyl Blue and its interactions with other molecules. nih.govtandfonline.com In LSV, the current at a working electrode is measured as the potential is linearly scanned over a defined range. This technique provides valuable information about the redox processes of the analyte.

For example, LSV has been used to investigate the interaction between BCB and nucleic acids. nih.gov In these studies, the addition of DNA to a solution containing BCB resulted in a significant decrease in the voltammetric reduction peak current of BCB. nih.gov This observation indicated the formation of a supramolecular complex between BCB and DNA, which in turn led to a decrease in the diffusion coefficient of the electroactive species. nih.gov By analyzing the changes in the LSV response, researchers were able to determine the binding parameters, such as the binding constant and the stoichiometry of the complex. nih.gov

The following table summarizes the findings from a study on the interaction of Brilliant Cresyl Blue with different nucleic acids using voltammetric methods:

AnalyteLinear Range (µg/mL)Detection Limit (µg/mL)
Fish Sperm DNA1.0 - 30.00.38
Calf Thymus DNA1.0 - 45.00.43
Yeast RNA1.0 - 25.00.64
Data sourced from a study on the interaction of Brilliant Cresyl Blue with nucleic acids. nih.gov

Interactions of Brilliant Cresyl Blue in Biological Systems

Mechanisms of Supravital Staining and Cellular Interactions

As a supravital stain, Brilliant Cresyl Blue penetrates the cell membrane of living cells, enabling the staining of internal structures. youtube.comhematology.org This interaction is fundamental to its application in identifying and analyzing specific cellular components in a variety of research and diagnostic contexts.

Selective Staining of Ribonucleoproteins and Reticulin

Brilliant Cresyl Blue is widely recognized for its use in hematology, particularly for the enumeration of reticulocytes, which are immature red blood cells. abcam.commyhematology.com The dye selectively binds to the ribonucleoprotein (RNP) remnants within these cells. hematology.orgabcam.com This interaction causes the RNP to precipitate, forming a visible dark blue network or granules, often referred to as reticulin. myhematology.comlabomoderne.combiognost.com This distinct staining pattern allows for the clear differentiation and quantification of reticulocytes from mature erythrocytes in peripheral blood smears, serving as a key indicator of erythropoietic activity. youtube.comabcam.com

The staining process involves mixing a small volume of uncoagulated blood with the BCB solution and incubating the mixture. abcam.comlabomoderne.com During this incubation, the dye permeates the reticulocytes and interacts with the ribosomal RNA, leading to the characteristic reticular meshwork. myhematology.com The intensity of the staining can vary depending on the age of the reticulocyte, with younger cells exhibiting a more pronounced network due to a higher concentration of RNP. biognost.com

Table 1: Staining Characteristics of Brilliant Cresyl Blue in Blood Smears

Cellular Component Staining Appearance
Reticulocytes Blue/Green with Dark Blue Granules/Filaments abcam.com
Erythrocytes Blue/Green abcam.com
Leukocytes Light Blue abcam.com
Blast Nuclei Stains abundant ribonucleoprotein hematology.org

Differentiation of Cellular Components and Morphological Aspects for Research

Beyond its primary use in reticulocyte counting, Brilliant Cresyl Blue serves as a valuable tool for differentiating various cellular components and studying their morphology in research settings. youtube.comcambridge.org Its ability to selectively stain specific intracellular structures provides insights into cellular health and maturation. chemimpex.com

In hematological research, BCB staining can help identify inclusions within red blood cells, such as Heinz bodies, which are indicative of oxidative damage. youtube.commyhematology.com The dye's interaction with different cellular elements allows for the morphological assessment of various cell types, aiding in the diagnosis of certain blood-related disorders. youtube.com Furthermore, in studies of acute myeloid leukemia, BCB has been observed to stain the abundant ribonucleoprotein within blast nuclei, highlighting its utility in visualizing nuclear contents. hematology.org

The stain is also employed in the study of marine coelomates to demonstrate mucous secretions. gspchem.comavantorsciences.com This broad application underscores its versatility in differentiating cellular and extracellular components across different biological systems.

Model System for Mitochondrial Membrane Potential Studies

Brilliant Cresyl Blue has emerged as a reactive dye used as a model system for investigating mitochondrial membrane potential, a key indicator of cellular health and function. gspchem.combiosynth.com

In research models, such as oocytes, BCB is injected to assess mitochondrial functions. gspchem.combiosynth.com The dye's migration from the mitochondria to the cytoplasm can be monitored using optical sensors that are sensitive to UV light. gspchem.combiosynth.com This movement is indicative of changes in the mitochondrial membrane potential. A compromised mitochondrial membrane leads to the leakage of the dye into the cytoplasm, which can then be detected. gspchem.combiosynth.com This method provides a dynamic way to observe mitochondrial integrity in real-time.

Studies have shown that BCB staining can impact mitochondrial functions. In porcine oocytes, for instance, BCB treatment was associated with increased production of reactive oxygen species (ROS) both immediately after staining and after in vitro maturation. cambridge.orgnih.govresearchgate.net Furthermore, while the mitochondrial membrane potential (MMP) and adenosine (B11128) triphosphate (ATP) content were initially unaffected, they were significantly lower in BCB-treated oocytes after maturation compared to controls. cambridge.orgnih.govresearchgate.net

However, research in prepubertal sheep oocytes has demonstrated that BCB can be used to select for oocytes with higher mitochondrial activity. nih.gov Oocytes that stained positive with BCB (BCB+) exhibited significantly higher mitochondrial activity after in vitro maturation compared to those that did not stain (BCB-). nih.gov These BCB+ oocytes were also larger and more competent to develop to the blastocyst stage. nih.gov This suggests that while BCB can influence mitochondrial function, it can also be a tool to identify cells with more robust mitochondrial activity.

Table 2: Research Findings on BCB and Mitochondrial Function in Oocytes

Species Finding Reference
Porcine BCB staining (13 μM) led to higher ROS production and lower ATP and MMP post-maturation. cambridge.orgnih.govresearchgate.net cambridge.orgnih.govresearchgate.net
Prepubertal Sheep BCB+ oocytes showed significantly higher mitochondrial activity (3369 AU) compared to BCB- oocytes (1565 AU) after in vitro maturation. nih.gov nih.gov

Application in Cell Viability and Proliferation Assays in Research Models

Brilliant Cresyl Blue is utilized in cell viability and proliferation assays, offering a method to distinguish between viable and non-viable cells. chemimpex.comcymitquimica.com Its application extends to various research models, including studies on the effects of different substances and conditions on cell survival. chemimpex.comsigmaaldrich.com

In the context of assisted reproductive technologies, the safety and efficacy of BCB staining have been evaluated. For example, a study on human granulosa and cumulus cells tested different concentrations and exposure times of BCB. cambridge.org It was found that a concentration of 13 μM for 60 minutes was not toxic to these cells, as assessed by MTT and trypan blue assays. cambridge.org However, higher concentrations (20 and 26 μM) or longer exposure times (90 or 120 minutes) resulted in lower cell viability. cambridge.org

BCB is also used to select for developmentally competent oocytes for in vitro maturation. mdpi.com The dye's uptake is related to the activity of the enzyme glucose-6-phosphate dehydrogenase (G6PDH), which is higher in growing oocytes. agarscientific.comroyalsocietypublishing.org Oocytes that have completed their growth have lower G6PDH activity and thus retain the blue color of the dye (BCB+), indicating higher developmental competence. agarscientific.commdpi.com These BCB+ oocytes have been shown to have higher rates of maturation, fertilization, and blastocyst formation. mdpi.com

Recent research has also explored the use of BCB as a contrast agent in optoacoustic imaging to non-destructively assess oocyte quality within ovarian follicles, potentially revolutionizing reproductive health management. royalsocietypublishing.orgnih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
Brilliant Cresyl Blue
Brilliant Cresyl Blue ALD
Methylene (B1212753) Blue
New Methylene Blue
Trypan Blue
Calcein-AM
Propidium Iodide
Hoechst 33342
Glucose-6-phosphate dehydrogenase
Adenosine triphosphate
Ribonucleoprotein
Zinc Chloride
Sodium Citrate
Sodium Chloride
Phenol Red

Insights into Membrane Interactions and Integrity

The interaction of Brilliant Cresyl Blue (BCB) with cellular membranes is a critical aspect of its biological activity, influencing its uptake, localization, and potential effects on membrane structure and function. Computational methods, including simulations of membrane permeability and molecular dynamics, offer powerful tools to investigate these interactions at a molecular level, providing insights that are often difficult to obtain through experimental means alone.

Evaluation of Simulated Membrane Permeability using Brilliant Cresyl Blue

The passive permeation of molecules across biological membranes is a fundamental process in pharmacology and cell biology. Computational models have become increasingly valuable for predicting the membrane permeability of various compounds, thereby accelerating drug discovery and toxicological screenings. nih.govmdpi.com These models range from quantitative structure-property relationships (QSPR) based on lipophilicity to more sophisticated molecular dynamics (MD) simulations that explicitly model the compound's journey across a lipid bilayer. mdpi.com

While these computational methodologies are well-established for a wide range of molecules nih.govmdpi.com, specific studies detailing the simulated membrane permeability of this compound using these advanced techniques are not prominently available in the reviewed scientific literature. However, the principles of the ISD model and other simulation techniques are broadly applicable. For a cationic dye like BCB, the initial interaction with the negatively charged headgroups of the lipid bilayer, the energetic cost of desolvation to enter the hydrophobic core, and subsequent interactions within the membrane would be key determinants of its permeability.

Future computational studies could apply these methods to this compound to generate precise permeability data. Such an investigation would involve constructing a realistic model of a lipid bilayer, solvating it with water, and then using enhanced sampling techniques like umbrella sampling or metadynamics to compute the free energy profile for BCB's translocation across the membrane.

Computational Permeability Prediction Methods Description Key Outputs
Lipophilicity-Based Models (e.g., QSPR) Predict permeability based on correlations with a molecule's octanol-water partition coefficient (logP) and other molecular descriptors.Permeability Coefficient (P), AlogP
Molecular Dynamics (MD) with Inhomogeneous Solubility-Diffusion (ISD) Model Simulates the explicit interaction of a molecule with a lipid bilayer to calculate its free energy profile and diffusion across the membrane. nih.govmdpi.comPotential of Mean Force (PMF), Position-dependent Diffusion Coefficient, Permeability Coefficient (P)
Parallel Artificial Membrane Permeability Assay (PAMPA) An in vitro assay used to calibrate and validate computational models by measuring permeability across an artificial lipid membrane. nih.govEffective Permeability (Pe)

Molecular Dynamics Simulations of Dye-Membrane Interactions

Molecular dynamics (MD) simulations provide a high-resolution "computational microscope" to visualize the dynamic interactions between a dye molecule and the components of a cell membrane. nih.gov These simulations can reveal the preferred location, orientation, and conformational changes of the dye within the lipid bilayer, as well as the dye's impact on membrane properties.

While comprehensive MD studies focused solely on this compound's interaction with lipid bilayers are limited, research on poly(brilliant cresyl blue) (PBCB) modified electrodes and related oxazine (B8389632) dyes offers significant insights. mdpi.com A computational analysis using MD simulations was performed to understand the interfacial structure of analytes near a PBCB-modified surface. mdpi.com These simulations, which model the polymer, analytes, and their environment at an atomic level, are crucial for interpreting the sensing behavior of the modified electrode. mdpi.com

Extrapolating from these and other studies on cationic dyes and lipid membranes, several key interactions for BCB can be hypothesized:

Electrostatic Attraction: As a cationic dye, Brilliant Cresyl Blue would initially be attracted to the negatively charged phosphate (B84403) groups of the lipid headgroups in a bilayer. MD simulations of other cationic dyes have shown this to be a primary driving force for membrane association.

Interfacial Localization: Studies on similar oxazine dyes, such as Nile Red, show a preference for localization at the membrane's interfacial region, where the molecule can satisfy both hydrophobic and hydrophilic interactions. nih.gov The aromatic rings of BCB would likely insert into the upper portion of the hydrophobic core, while its charged amine groups remain anchored near the polar headgroups and surrounding water molecules.

Influence on Membrane Order: The insertion of a planar molecule like BCB into the lipid bilayer can affect the local ordering of the lipid acyl chains. Depending on its exact position and orientation, it could either increase or decrease local membrane fluidity.

Hydration and Solvation: MD simulations can precisely map the water molecules around the dye as it interacts with the membrane. The degree of hydration is critical for understanding the thermodynamics of membrane partitioning and permeability. mdpi.com

The table below summarizes typical findings from MD simulations of small molecules interacting with lipid bilayers, which would be relevant for understanding the behavior of Brilliant Cresyl Blue.

Simulation Parameter Insights Gained Relevance to this compound
Potential of Mean Force (PMF) Free energy profile of the dye crossing the membrane, identifying energy barriers.Predicts the most stable location of the dye within the bilayer (e.g., interface vs. core).
Radial Distribution Function (RDF) Probability of finding specific lipid atoms (e.g., phosphorus, nitrogen) or water molecules at a certain distance from the dye.Quantifies the strength and nature of electrostatic and hydrophobic interactions.
Order Parameters (SCD) Measures the orientational order of the lipid acyl chains.Reveals the effect of the dye on membrane fluidity and organization.
Dye Orientation Analysis Determines the average angle of the dye molecule relative to the membrane normal.Shows how the dye aligns itself within the complex membrane environment to optimize its interactions.

These computational approaches provide a powerful framework for dissecting the complex interplay between this compound and biological membranes, offering a mechanistic understanding that complements experimental observations.

Brilliant Cresyl Blue in Oocyte and Reproductive Biology Research

Oocyte Competence Assessment and Selection Methodologies

The selection of viable oocytes is a critical determinant for the success of in vitro embryo production. ekb.egekb.eg Brilliant Cresyl Blue staining has emerged as a simple, rapid, and non-invasive method to identify developmentally competent oocytes across various species. ekb.egekb.egcabidigitallibrary.org

Correlation with Glucose-6-Phosphate Dehydrogenase (G6PDH) Activity in Oocytes

The scientific basis for using Brilliant Cresyl Blue to assess oocyte competence lies in its correlation with the intracellular activity of Glucose-6-Phosphate Dehydrogenase (G6PDH). ekb.egnih.gov G6PDH is a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, and its activity level changes as an oocyte matures. nih.govbioscientifica.com

Growing oocytes have high levels of G6PDH activity, which reduces the Brilliant Cresyl Blue dye to a colorless state. nih.govbioscientifica.com Consequently, these developing oocytes remain unstained (BCB-). Conversely, fully grown, mature oocytes exhibit significantly lower G6PDH activity and are therefore unable to reduce the dye, resulting in a distinct blue coloration of the cytoplasm (BCB+). nih.govbioscientifica.com This differential staining allows researchers to distinguish between immature and mature oocytes. nih.govbioscientifica.com Oocytes that stain blue (BCB+) are considered to have higher developmental competence, while colorless oocytes (BCB-) are associated with lower competence. ekb.eg

Pre-selection of Immature Oocytes for In Vitro Maturation and Fertilization

Brilliant Cresyl Blue staining is widely used as a non-invasive technique to pre-select immature oocytes for in vitro maturation (IVM) and in vitro fertilization (IVF). ekb.egmdpi.com This selection process is crucial for improving the efficiency of assisted reproductive technologies in research settings. ekb.eg

Impact on Embryonic Development Rates and Quality in Research Models

The selection of oocytes using Brilliant Cresyl Blue has a demonstrably positive impact on subsequent embryonic development in various research models. Numerous studies have shown that embryos derived from BCB+ oocytes exhibit higher rates of cleavage and development to the blastocyst stage. bioscientifica.commdpi.commdpi.com

In domestic cats, for example, BCB+ oocytes had a significantly higher blastocyst rate, hatching rate, and total cell number in the resulting blastocysts compared to BCB- and control oocytes. mdpi.com Similarly, in prepubertal sheep, oocytes selected with BCB developed to the blastocyst stage at a higher rate (21%) and had more cells compared to non-stained oocytes (9%). bioscientifica.comnih.gov Furthermore, research on bovine oocytes has shown that BCB- oocytes are less capable of supporting embryo development, especially when fertilized with sperm under oxidative stress, resulting in lower cleavage and blastocyst rates. mdpi.comresearchgate.net

Impact of BCB Staining on Embryonic Development in Different Species
SpeciesParameterBCB+ GroupBCB- GroupReference
Domestic CatBlastocyst RateHigherLower mdpi.com
Domestic CatHatching RateHigherLower mdpi.com
Domestic CatBlastocyst Cell NumberHigherLower mdpi.com
Prepubertal SheepBlastocyst Development21%9% bioscientifica.comnih.gov
Prepubertal SheepBlastocyst Cell Number69.71 ± 6.1945.91 ± 3.35 bioscientifica.comnih.gov
Bovine (with oxidatively stressed sperm)Cleavage Rate-Lower mdpi.com
Bovine (with oxidatively stressed sperm)Blastocyst Rate-Lower mdpi.com

Molecular Markers of Oocyte Quality in BCB-Selected Oocytes (e.g., TGFβ Superfamily Components, SMAD Signaling, Cathepsin Activity)

Research has delved into the molecular characteristics that underpin the developmental competence of oocytes selected by Brilliant Cresyl Blue. Studies have revealed significant differences in the expression of key molecular markers between BCB+ and BCB- oocytes.

In bovine oocytes, those staining positive for BCB (BCB+) have been found to have higher mRNA abundance for components of the Transforming Growth Factor-beta (TGFβ) superfamily, such as BMP15 and FST, as well as higher levels of SMAD1, 2, 3, and 5 transcripts. nih.govnih.gov Furthermore, Western blot analysis has shown that the phosphorylation of SMAD1/5 and SMAD2/3, crucial for signal transduction, is higher in BCB+ oocytes, indicating a positive correlation between SMAD signaling and oocyte quality. nih.gov

Conversely, the cumulus cells surrounding poor-quality BCB- oocytes exhibit higher mRNA abundance for cathepsins, including CTSB, CTSK, CTSS, and CTSZ. nih.govnih.gov Cathepsins are proteases that have been associated with reduced oocyte quality. researchgate.net These findings provide a molecular basis for the observed differences in developmental potential and highlight the utility of BCB staining in selecting oocytes with a more favorable molecular profile for successful embryonic development.

Molecular Markers in BCB-Selected Bovine Oocytes and Cumulus Cells
Marker TypeMarkerBCB+ Oocytes/Cumulus CellsBCB- Oocytes/Cumulus CellsReference
TGFβ Superfamily & SMAD Signaling (in Oocytes)FST mRNAHigherLower nih.govnih.gov
BMP15 mRNAHigherLower nih.gov
SMAD1, 2, 3, 5 mRNAHigherLower nih.govnih.gov
SMAD1/5 PhosphorylationHigherLower nih.govnih.gov
SMAD2/3 PhosphorylationHigherLower nih.govnih.gov
Cathepsin Activity (in Cumulus Cells)CTSB mRNALowerHigher nih.govnih.gov
CTSK mRNALowerHigher nih.govnih.gov
CTSS mRNALowerHigher nih.govnih.gov
CTSZ mRNALowerHigher nih.govnih.gov

Non-Destructive Imaging Techniques in Reproductive Biology Research

Beyond its use as a selection tool, Brilliant Cresyl Blue is being explored as a contrast agent in advanced, non-destructive imaging modalities, offering new avenues for assessing oocyte viability and ovarian function.

Multispectral Optoacoustic Tomography (MSOT) with Brilliant Cresyl Blue as Contrast Agent

Multispectral Optoacoustic Tomography (MSOT) is an emerging imaging technique that provides high-resolution images of biological tissues. nih.govroyalsocietypublishing.org Recent research has demonstrated the successful application of Brilliant Cresyl Blue as an exogenous contrast agent for MSOT to visualize mammalian ovarian follicles. nih.govresearchgate.net

This innovative approach allows for the non-destructive evaluation of oocyte viability and function without the need to disrupt the ovarian follicles. nih.govroyalsocietypublishing.org The use of BCB-enhanced MSOT provides excellent molecular sensitivity, enabling the selection of competent oocytes in a non-invasive manner. nih.govresearchgate.net Studies have confirmed the safety of this technique by conducting subsequent in vitro embryo culture, molecular analysis, and DNA fragmentation analysis, which showed no negative impact on oocyte viability. royalsocietypublishing.orgresearchgate.net This method holds significant promise for improving the prediction of ovarian reserve and could become a valuable tool in both reproductive research and clinical applications. nih.govresearchgate.net

Assessment of Ovarian Follicle Viability and Function in Research Models

Brilliant Cresyl Blue is utilized in research models to assess the viability and function of ovarian follicles, offering a non-destructive method for evaluating oocyte quality. royalsocietypublishing.orguzh.chnih.gov Studies have shown that BCB staining can effectively identify developmentally competent oocytes without compromising their viability. royalsocietypublishing.org This technique is based on the activity of the intracellular enzyme G6PDH, which decreases as oocytes mature. royalsocietypublishing.org Therefore, mature oocytes (BCB+) retain the blue color of the stain, while immature, growing oocytes (BCB-) become colorless. royalsocietypublishing.org

Research in various animal models, including pigs and cattle, has demonstrated the utility of BCB in conjunction with advanced imaging techniques. For instance, BCB has been used as a contrast agent for multispectral optoacoustic tomography (MSOT) to visualize porcine ovarian follicles. royalsocietypublishing.orguzh.chnih.gov This combination allows for the selection of competent oocytes without disrupting the follicle, providing excellent molecular sensitivity. royalsocietypublishing.orguzh.chnih.gov Subsequent in vitro embryo culture and molecular analyses have confirmed the safety of this approach in monitoring oocyte viability. royalsocietypublishing.orguzh.ch

The selection of oocytes from different-sized follicles using BCB has also been investigated. In Bos taurus, a higher percentage of BCB+ oocytes was obtained from large follicles compared to small follicles. jmor.jp However, interestingly, oocytes from small follicles that were identified as competent through BCB staining showed an increase in blastocyst production. jmor.jp This suggests that BCB staining can help select competent oocytes irrespective of the follicle size. jmor.jp

The viability of oocytes selected by BCB staining has been shown to be comparable to control groups. Studies have found no significant difference in viability between BCB+, BCB-, and control oocytes before in vitro maturation (IVM) and after in vitro fertilization (IVF). jmor.jp This underscores the non-invasive nature of the BCB test for assessing oocyte quality.

**Table 1: Effect of Follicle Size on the Percentage of BCB+ Oocytes in *Bos taurus***

Follicle Size Percentage of BCB+ Oocytes
Small (2.0–4.9 mm) Lower
Large (5.0–10.0 mm) Higher (P < 0.05)

Data from a study on Bos taurus oocytes, indicating a higher yield of mature (BCB+) oocytes from larger follicles. jmor.jp

Influence on Sperm-Oocyte Interactions and Oxidative Stress Response in Developmental Biology

The quality of an oocyte, as determined by Brilliant Cresyl Blue staining, significantly influences its ability to manage oxidative stress, particularly after fertilization with sperm that may have incurred oxidative damage. mdpi.comresearchgate.netnih.gov The enzyme G6PDH, the activity of which is indicated by BCB staining, plays a crucial role in the pentose phosphate pathway, supplying NADPH for the reduction of antioxidants like glutathione. mdpi.com This antioxidative capacity is vital for repairing damage to the paternal genome introduced by sperm, as sperm themselves have limited repair capabilities. researchgate.net

Research has shown that BCB-negative (BCB-) oocytes, which have higher G6PDH activity and are considered less mature, exhibit a reduced competence for embryo development when fertilized with oxidatively stressed sperm. mdpi.comresearchgate.netnih.gov In bovine studies, when sperm were exposed to an oxidizing agent like hydrogen peroxide (H2O2), fertilization with BCB- oocytes resulted in lower cleavage and blastocyst rates compared to unstained control oocytes. mdpi.com Furthermore, embryos derived from BCB- oocytes and oxidized sperm showed delayed development and a lower total cell number in the resulting blastocysts. mdpi.com

These findings suggest that the oocyte's inherent capacity to counteract oxidative stress is a critical determinant of successful embryogenesis, especially when paternal DNA may be compromised. The BCB test, therefore, serves as a valuable tool to select oocytes with a higher potential to support healthy embryo development by identifying those with a more robust antioxidative defense system. mdpi.comresearchgate.net

Table 2: Developmental Competence of BCB- Oocytes after Fertilization with Oxidized Sperm

Parameter BCB- Oocytes + Non-Oxidized Sperm BCB- Oocytes + Oxidized Sperm
Cleavage Rate Higher Lower (p < 0.05)
D7 Blastocyst Rate Higher Lowest (p < 0.05)
Embryo Development at 46 & 60h Normal Delayed (p < 0.05)
Total Cell Number in Blastocysts Higher Lower (p < 0.05)

This table summarizes findings from a study on bovine oocytes, demonstrating the reduced developmental competence of BCB- oocytes when fertilized with sperm subjected to oxidative stress. mdpi.com

Genomic and Epigenetic Reprogramming Studies in Cloned Embryos

The selection of developmentally competent oocytes using Brilliant Cresyl Blue staining has been shown to significantly impact the success of somatic cell nuclear transfer (SCNT), or cloning, by influencing genomic and epigenetic reprogramming. plos.org The ability of the recipient oocyte's cytoplasm to reprogram the nucleus of a somatic donor cell is a major factor in the efficiency of cloning. nih.gov

Studies in cattle and buffalo have demonstrated that oocytes selected as BCB+ (mature) lead to higher blastocyst development rates and even higher full-term development rates of SCNT embryos compared to BCB- (immature) or control oocytes. plos.orgnih.gov This improved developmental competence is linked to better epigenetic reprogramming of the donor nucleus.

Specifically, embryos derived from BCB+ oocytes (BCB+ embryos) exhibit more favorable epigenetic modifications. At the two-cell stage, bovine BCB+ embryos show increased levels of histone H3 acetylation at lysines 9 and 18 (AcH3K9, AcH3K18) and dimethylation of histone H3 at lysine (B10760008) 4 (H3K4me2) compared to embryos from BCB- oocytes. plos.org In buffalo, BCB+ blastocysts have a higher global level of H3K18ac. nih.gov These histone modifications are crucial for gene expression and proper embryonic development.

Furthermore, blastocysts derived from BCB+ oocytes have a higher total cell number, more cells allocated to the trophectoderm (TE) and inner cell mass (ICM), and fewer apoptotic cells. plos.org Gene expression analysis reveals that BCB+ blastocysts have up-regulated expression of key developmental genes like SOX2 and CDX2, as well as the anti-apoptotic microRNA-21, while the pro-apoptotic gene Bax is down-regulated. plos.org These findings strongly suggest that BCB+ oocytes provide a more suitable cytoplasmic environment for the comprehensive reprogramming of the somatic cell nucleus, leading to more viable cloned embryos. plos.org

Table 3: Comparison of SCNT Embryo Development from BCB+ and BCB- Oocytes in Cattle

Parameter BCB+ Oocytes BCB- Oocytes Control Oocytes
SCNT Blastocyst Rate Significantly Higher Lower Lower
Full Term Development Rate Higher Lower Lower

This table illustrates the enhanced developmental outcomes of SCNT embryos when using BCB+ selected oocytes, as reported in bovine studies. plos.org

Cumulus Cell Expansion and Signaling Pathway Analysis (e.g., Sonic Hedgehog Signaling)

The quality of an oocyte, as assessed by Brilliant Cresyl Blue (BCB) staining, is closely linked to the function of its surrounding cumulus cells and the activity of crucial signaling pathways, such as the Sonic Hedgehog (SHH) pathway. mdpi.comnih.gov The SHH signaling pathway is known to be important for ovarian follicular development and oocyte maturation. e-jarb.orgnih.gov

Research in porcine models has shown that high-quality oocytes (BCB+) have a greater capacity to promote the expansion of their surrounding cumulus cells during in vitro maturation (IVM). mdpi.comnih.gov This enhanced cumulus cell expansion in BCB+ cumulus-oocyte complexes (COCs) is associated with active SHH signaling and lower levels of apoptosis. mdpi.comnih.gov After IVM, BCB+ COCs exhibit significantly higher rates of complete cumulus cell expansion and oocyte nuclear maturation to the metaphase II stage compared to BCB- COCs. mdpi.comnih.gov

Furthermore, the expression of key proteins in the SHH signaling pathway, including SHH, Patched1 (PTCH1), and GLI1, is significantly higher in both the cumulus cells and oocytes of the BCB+ group, both before and after IVM. mdpi.come-jarb.org This suggests that a robust SHH signaling environment within the COC is a characteristic of high developmental competence. Consequently, embryos derived from BCB+ oocytes show higher rates of monospermy, fertilization efficiency, cleavage, and blastocyst formation, with the resulting blastocysts having a higher total cell number and lower apoptosis. nih.gov

These findings indicate that the selection of oocytes using BCB staining indirectly selects for COCs with a more active and beneficial signaling environment, which in turn supports superior oocyte maturation and subsequent embryonic development. mdpi.comnih.gove-jarb.org

Table 4: Association between BCB Status and Sonic Hedgehog Signaling in Porcine COCs

Parameter BCB+ COCs BCB- COCs
Cumulus Cell Expansion Significantly Higher Lower
Oocyte Nuclear Maturation (MII Rate) Significantly Higher Lower
Apoptosis Levels Lower Higher
SHH Signaling Protein Expression (SHH, PTCH1, GLI1) Significantly Higher Lower

This table summarizes the findings from a study on porcine cumulus-oocyte complexes, highlighting the positive correlation between BCB+ status, enhanced cumulus cell function, and active Sonic Hedgehog signaling. mdpi.com

Application of Brilliant Cresyl Blue in Environmental Remediation Studies

Adsorption of Brilliant Cresyl Blue from Aqueous Solutions

Adsorption is a widely studied technique for dye removal, valued for its simplicity and efficiency. This process involves the adhesion of dye molecules (adsorbate) onto the surface of a solid material (adsorbent). The effectiveness of this method is highly dependent on the properties of the adsorbent material and various environmental factors.

Development and Characterization of Novel Adsorbent Materials

The search for effective and low-cost adsorbents has led to the investigation of various natural and synthetic materials for the removal of Brilliant Cresyl Blue (BCB).

Inula racemosa : The leaves of Inula racemosa have been identified as a promising biosorbent for BCB. researchgate.netresearchgate.net Studies have characterized the functional groups on the powder of this plant using Fourier-transform infrared spectroscopy (FTIR) to understand the interaction mechanisms with the cationic dye. researchgate.net The point of zero charge has also been determined to better predict the surface interactions at different pH values. researchgate.net

Willow Tree Pollen : As a low-cost natural adsorbent, willow tree pollen has been investigated for its ability to remove BCB from aqueous solutions. ijcce.ac.iryyu.edu.tryyu.edu.tr Characterization of the pollen provides insight into its surface properties and potential as an alternative to commercial adsorbents. ijcce.ac.irodu.edu.tr

Siliceous Rocks : Iraqi siliceous rock powder, primarily composed of silicon oxide (SiO2), has been utilized as an adsorbent for BCB. researchgate.netsysrevpharm.orgsysrevpharm.org X-ray analysis confirms the high silica (B1680970) content of these rocks. sysrevpharm.org

Acrylic Hydrogels : Composite hydrogels, particularly those incorporating sodium carboxymethyl cellulose (B213188) (CMC) with acrylic polymers, have been developed as functional adsorbents. researchgate.net These polymer hydrogels possess numerous functional groups that can efficiently adsorb dyes like BCB. researchgate.net The swelling and adsorption capabilities of these hydrogels are enhanced with an increased weight percentage of CMC. researchgate.net Specifically, hydrogels made with sodium polyacrylate and 6 wt% CMC demonstrated the highest adsorption of BCB. researchgate.net Superadsorbent hydrogel nanocomposites have also been synthesized and characterized using X-ray diffraction (XRD) and field-emission scanning electron microscopy (FE-SEM) for BCB removal. hivnursing.net

Other Materials : Biochar derived from sewage sludge and activated with sodium hydroxide (B78521) (NaOH) has been characterized and tested for BCB adsorption. e3s-conferences.orge3s-conferences.org Analysis using Brunauer-Emmett-Teller (BET) method revealed a specific surface area of 62.35 m²/g for this material. e3s-conferences.orge3s-conferences.org Zirconia nanoparticles modified with sodium dodecyl sulfate (B86663) (SDS) have also been developed and characterized as a novel adsorbent for BCB. tandfonline.comresearchgate.net

Adsorption Isotherm Modeling

To understand the interaction between Brilliant Cresyl Blue and the adsorbent surface at equilibrium, various isotherm models are applied. These models provide insight into the maximum adsorption capacity and the nature of the adsorption process.

Langmuir Isotherm : This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. It has been found to be a good fit for the adsorption of BCB on several materials, including willow tree pollen ijcce.ac.iryyu.edu.tryyu.edu.tr, activated carbon from Iraqi palm fiber asianpubs.org, and modified zirconia nanoparticles tandfonline.com, suggesting chemisorption as a likely mechanism. researchgate.net

Freundlich Isotherm : This empirical model describes multilayer adsorption on a heterogeneous surface. It was found to better represent the adsorption of BCB on recycled spent bleaching earth scispace.com and polyacrylic acid hydrogel beads. echemcom.com The Freundlich model was also suitable for analyzing data from Inula racemosa, which showed a maximum adsorption capacity of 3.49 mg/g. researchgate.net

Temkin Isotherm : This model considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process. It has been applied in studies involving willow tree pollen and modified zirconia nanoparticles to further elucidate the adsorption mechanism. ijcce.ac.iryyu.edu.trtandfonline.com

Dubinin-Radushkevich (D-R) Isotherm : The D-R model is used to determine the nature of the adsorption process (physical or chemical) by calculating the mean free energy of adsorption. It was part of the analysis for BCB adsorption onto willow tree pollen. ijcce.ac.iryyu.edu.tr

Sips Isotherm : This three-parameter model combines elements of the Langmuir and Freundlich isotherms. It provided the best fit for BCB adsorption on NaOH-activated biochar from sewage sludge, indicating a heterogeneous adsorption system. e3s-conferences.org

Below is a table summarizing the application of different isotherm models to the adsorption of Brilliant Cresyl Blue on various adsorbents.

AdsorbentLangmuirFreundlichTemkinDubinin-RadushkevichSipsReference
Willow Tree Pollen ijcce.ac.iryyu.edu.tr
Recycled Spent Bleaching Earth scispace.com
Activated Palm Fiber asianpubs.org
Iraqi Siliceous Rocks researchgate.netsysrevpharm.org
Polyacrylic Acid Hydrogels echemcom.com
Modified Zirconia Nanoparticles tandfonline.com
NaOH-Activated Biochar e3s-conferences.org
Inula Racemosa researchgate.net

Adsorption Kinetics and Thermodynamic Investigations

Kinetic and thermodynamic studies are crucial for understanding the rate of adsorption and the energetic changes associated with the process.

Adsorption Kinetics : The rate at which BCB is adsorbed is often analyzed using pseudo-first-order and pseudo-second-order kinetic models.

The pseudo-first-order model was found to be more accurate in describing the adsorption kinetics of BCB on NaOH-activated biochar. e3s-conferences.org

The pseudo-second-order model provided a better fit for experimental data in studies using activated carbon from Iraqi palm fiber asianpubs.org, willow tree pollen ijcce.ac.iryyu.edu.tr, recycled spent bleaching earth scispace.comresearchgate.net, modified zirconia nanoparticles tandfonline.com, and Inula racemosa. researchgate.net This suggests that the rate-limiting step may be chemical adsorption involving valence forces.

The intraparticle diffusion model is also used to investigate the diffusion mechanism. ijcce.ac.irbohrium.com

Thermodynamic Investigations : Thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) are calculated to determine the spontaneity and nature of the adsorption process.

For BCB adsorption on willow tree pollen, the process was found to be spontaneous and endothermic, with a positive enthalpy value. ijcce.ac.ir Positive entropy values indicated changes on the adsorbent surface. ijcce.ac.ir

Similarly, studies with recycled spent bleaching earth scispace.com and Iraqi siliceous rocks researchgate.net showed a positive ΔH°, indicating the endothermic nature of the reaction. The positive ΔS° value for BCB on recycled spent bleaching earth suggests increased randomness at the solid/solution interface. scispace.com

In contrast, adsorption onto a superadsorbent hydrogel nanocomposite was found to be spontaneous and exothermic, with a negative ΔH° value of -82.864 kJ/mol. hivnursing.net

The following table presents thermodynamic parameters for Brilliant Cresyl Blue adsorption on different materials.

AdsorbentΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (kJ/mol·K)Nature of ProcessReference
Willow Tree PollenNegativePositivePositiveSpontaneous, Endothermic ijcce.ac.ir
Recycled Spent Bleaching EarthNegativePositivePositiveSpontaneous, Endothermic scispace.com
Iraqi Siliceous RocksNegativePositivePositiveSpontaneous, Endothermic researchgate.net
Superadsorbent Hydrogel-16.764-82.864+0.056Spontaneous, Exothermic hivnursing.net
Polyacrylic Acid HydrogelsNegativePositiveSpontaneous, Endothermic echemcom.comaccscience.com

Influence of Environmental Parameters on Adsorption Efficiency

The efficiency of BCB adsorption is sensitive to several environmental conditions.

pH : The pH of the solution is a critical factor. For the cationic dye BCB, adsorption is generally favored at higher pH values.

On recycled spent bleaching earth, maximum removal was achieved at pH 8. researchgate.netscispace.com At low pH, excess H+ ions compete with the cationic dye for adsorption sites. scispace.com

With NaOH-activated biochar, dye removal efficiency increased from 46% at pH 4 to 90% at pH 8. e3s-conferences.org

Using activated carbon from Iraqi palm fiber, adsorption capacity peaked at a pH of 5.5. asianpubs.org

Temperature : The effect of temperature indicates whether the process is endothermic or exothermic. For BCB adsorption on willow tree pollen ijcce.ac.ir, recycled spent bleaching earth scispace.com, Iraqi siliceous rocks researchgate.net, and polyacrylic acid hydrogel beads echemcom.com, the adsorption capacity increased with a rise in temperature, signifying an endothermic process.

Contact Time : Adsorption is a time-dependent process. For NaOH-activated biochar, equilibrium was reached after approximately 120 minutes. e3s-conferences.org With activated carbon from palm fiber, equilibrium was achieved in over 20 minutes. asianpubs.org In the case of modified zirconia nanoparticles under ultrasonic action, over 90% of the dye removal occurred within the first 10 minutes. researchgate.net

Salt Effects : The presence of salts can influence dye adsorption. Studies on Iraqi siliceous rocks researchgate.netsysrevpharm.org and polyacrylic acid hydrogels echemcom.com found that the adsorption of BCB increased in the presence of salt. However, another study noted that pre-exposure of cells to salts with monovalent cations decreased the penetration rate of BCB, an effect that could be reversed by salts with bivalent or trivalent cations. nih.gov

Photocatalytic Degradation of Brilliant Cresyl Blue

Photocatalysis is an advanced oxidation process that utilizes semiconductor catalysts and light to degrade organic pollutants like Brilliant Cresyl Blue into less harmful substances.

Advanced Photocatalyst Development and Characterization

Research has focused on developing more efficient photocatalysts to enhance the degradation of BCB.

Cu₂O Nanoparticles : Copper(I) oxide (Cu₂O) nanoparticles have been synthesized and studied for the photocatalytic degradation of BCB. mdpi.comscispace.comgrafiati.comnih.gov To improve their efficiency, these nanoparticles have been modified with ascorbic acid (Cu₂O/AA). mdpi.comnih.gov

Characterization using techniques such as UV-Vis spectroscopy, FTIR, XRD, SEM, and BET analysis revealed that the ascorbic acid modification significantly enhanced the photocatalytic activity. mdpi.comnih.gov

The specific surface area of the Cu₂O/AA nanocomposite was found to be 2.7247 m²/g. mdpi.comnih.gov

Photocatalytic degradation studies showed a significant improvement in efficiency, with degradation coefficients of 30.8% for pure Cu₂O nanoparticles and 73.12% for the Cu₂O/AA composite within 120 minutes. mdpi.comgrafiati.comnih.gov The modified catalyst also demonstrated sustained efficiency over five consecutive cycles. mdpi.comnih.gov

Titanium Dioxide (TiO₂) : TiO₂ is a widely used photocatalyst due to its low cost, non-toxicity, and high efficiency. neptjournal.com Its effectiveness in the mineralization of BCB has been demonstrated under visible light. neptjournal.com The degradation is highly influenced by pH; since BCB is a cationic dye, its adsorption and subsequent degradation on the TiO₂ surface are more efficient at higher pH values (pH > 6.8), where the catalyst surface is negatively charged. neptjournal.com The maximum degradation was observed at pH 11.0. neptjournal.com

ZnO/CuO Hybrid Nanocomposites : Nanocomposites of Zinc Oxide (ZnO) and Copper(II) Oxide (CuO) have been synthesized and tested for the degradation of BCB. jwent.net A ZnO/CuO(5%) hybrid nanocomposite was able to degrade 97.30% of the BCB dye after 100 minutes of visible light irradiation, showing higher efficiency than pure ZnO nanoparticles. jwent.net

Mechanistic Studies of Photocatalytic Degradation Pathways

The photocatalytic degradation of Brilliant Cresyl Blue is a complex process initiated by the absorption of light by a semiconductor photocatalyst, leading to the generation of highly reactive oxygen species (ROS) that are responsible for the dye's destruction. mdpi.com The fundamental mechanism involves the excitation of the photocatalyst by light energy equal to or greater than its bandgap, which promotes an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving behind a positive hole (h⁺). jwent.net

These charge carriers migrate to the catalyst's surface and initiate a series of redox reactions. The key reactions in the degradation process are as follows:

Generation of electron-hole pairs: When the semiconductor photocatalyst (e.g., TiO₂, ZnO, Cu₂O) is irradiated with light (hν), electron-hole pairs are formed. mdpi.comjwent.net

Photocatalyst + hν → e⁻ (CB) + h⁺ (VB)

Formation of Reactive Oxygen Species (ROS): The photogenerated holes and electrons react with water (H₂O) and molecular oxygen (O₂), respectively, to produce powerful oxidizing agents.

Holes in the valence band can react with water or hydroxide ions (OH⁻) to form hydroxyl radicals (•OH), which are extremely potent, non-selective oxidants. mdpi.com

h⁺ (VB) + H₂O → H⁺ + •OH

h⁺ (VB) + OH⁻ → •OH

Electrons in the conduction band react with adsorbed oxygen molecules to generate superoxide (B77818) radical anions (•O₂⁻), which can further lead to the formation of other ROS. mdpi.com

e⁻ (CB) + O₂ → •O₂⁻

Dye Degradation: The highly reactive ROS, particularly the hydroxyl radicals, attack the Brilliant Cresyl Blue molecules adsorbed on the photocatalyst surface. mdpi.com This attack leads to the cleavage of the chromophoric groups responsible for the dye's color and subsequently breaks down the complex aromatic structure into simpler, less harmful intermediates and, ultimately, into mineralized end products. neptjournal.com The degradation can also occur through direct oxidation by the valence band holes. mdpi.com

•OH + Brilliant Cresyl Blue → Degradation Products

h⁺ (VB) + Brilliant Cresyl Blue → Oxidation Products

In some systems, the dye molecule itself can absorb visible light and become excited. The excited dye can then inject an electron into the conduction band of the photocatalyst (a process known as photosensitization), initiating the degradation cascade. neptjournal.comtsijournals.com

Optimization of Photocatalytic Conditions

The efficiency of Brilliant Cresyl Blue degradation is highly dependent on several operational parameters. Optimizing these conditions is crucial for maximizing the removal rate and ensuring the process is as efficient as possible.

ParameterOptimal Condition/RangeEffect on DegradationSources
pH Alkaline (pH 10-11)As a cationic dye, BCB adsorption and subsequent degradation are favored on the negatively charged surfaces of photocatalysts like TiO₂ and ZnO under alkaline conditions. neptjournal.comtsijournals.comjwent.netjwent.net neptjournal.comtsijournals.comjwent.netjwent.net
Catalyst Concentration Varies (e.g., 1.5 g/L for TiO₂, 0.15 g/L for ZnO/CuO)Degradation rate increases with catalyst dosage up to an optimal point due to more available active sites. Beyond this, efficiency decreases due to light scattering and particle agglomeration. tsijournals.comjwent.net tsijournals.comjwent.net
Dye Concentration Lower concentrations (e.g., < 40 mg/L)Degradation efficiency generally decreases as the initial dye concentration increases. Higher concentrations can block light penetration to the catalyst surface and consume the generated ROS more rapidly than they are formed. tsijournals.commdpi.com tsijournals.commdpi.com
Oxidants Presence of H₂O₂ or K₂S₂O₈The addition of oxidants like hydrogen peroxide (H₂O₂) or potassium persulfate (K₂S₂O₈) can enhance the degradation rate by generating additional hydroxyl or sulfate radicals, respectively. However, an excess can act as a scavenger, reducing efficiency. neptjournal.com neptjournal.com
Light Source Visible Light / SunlightMany studies utilize visible light or natural sunlight, which is advantageous for practical, large-scale applications. The efficiency depends on the light intensity and the bandgap of the photocatalyst used. jwent.nettsijournals.com jwent.nettsijournals.com

Research shows that ions commonly found in textile wastewater, such as chloride (Cl⁻) and carbonate (CO₃²⁻), can inhibit the degradation process by acting as scavengers for the highly reactive hydroxyl radicals and holes. neptjournal.com

Recyclability and Stability of Photocatalytic Systems

For a photocatalytic process to be economically viable and sustainable, the long-term stability and reusability of the photocatalyst are critical. Numerous studies have demonstrated that various photocatalytic systems can be effectively recycled for the degradation of Brilliant Cresyl Blue.

For instance, copper(I) oxide nanoparticles modified with ascorbic acid (Cu₂O/AA) have shown sustained efficiency over five consecutive degradation cycles. mdpi.comresearchgate.net Similarly, zinc aluminate (ZnAl₂O₄) photocatalysts have been shown to maintain high photocatalytic activity after being washed, dried, and reused in subsequent runs. jwent.net Hybrid nanocomposites like ZnO/CuO have also been reported to be stable and reusable, which is crucial for potential industrial applications. researchgate.net The crystalline integrity of these catalysts, often confirmed by XRD analysis before and after use, typically remains intact, indicating good structural stability during the photocatalytic process. mdpi.com

Photocatalyst SystemNumber of Cycles TestedPerformance OutcomeSource
Cu₂O/AA NPs5Sustained degradation efficiency with retained crystalline integrity. mdpi.com
ZnAl₂O₄MultipleMaintained high photocatalytic stability and activity. jwent.net
α-Fe₂O₃/Fe₃O₄ NCsNot specifiedExhibited strong recyclability and reusability. researchgate.net

The ability to easily separate the catalyst from the treated water and reuse it without a significant loss of performance is a key advantage of heterogeneous photocatalysis for environmental remediation. jwent.netresearchgate.net

Mineralization Product Identification

The ultimate goal of photocatalytic degradation is not just the removal of color (decolorization) but the complete mineralization of the organic dye into benign inorganic substances. Mineralization ensures the complete detoxification of the wastewater.

For Brilliant Cresyl Blue, studies have confirmed its breakdown into simple inorganic products. The complete degradation process is typically monitored by measuring the reduction in Chemical Oxygen Demand (COD). A significant or complete reduction in COD indicates the destruction of the organic matter. tsijournals.com Research using TiO₂ as a photocatalyst has shown that after 8 hours of irradiation, a complete reduction in COD was achieved. tsijournals.comresearchgate.net The final mineralization products identified in the treated solution were primarily carbon dioxide (CO₂) and nitrate (B79036) ions (NO₃⁻), confirming the breakdown of the dye's complex organic structure. neptjournal.comtsijournals.comresearchgate.net The disappearance of peaks in the UV-Vis absorption spectrum, particularly in the UV region, further confirms the destruction of the aromatic rings of the BCB molecule. neptjournal.comtsijournals.com

Initial CompoundPhotocatalystFinal Mineralization ProductsAnalytical ConfirmationSources
Brilliant Cresyl BlueTiO₂Carbon Dioxide (CO₂), Nitrate (NO₃⁻)COD reduction, Ion chromatography, UV-Vis spectral analysis neptjournal.comtsijournals.comresearchgate.net

This complete mineralization highlights the effectiveness of photocatalysis as a method for the thorough purification of water contaminated with Brilliant Cresyl Blue.

Theoretical and Computational Investigations of Brilliant Cresyl Blue

Electronic Structure and Excited State Calculations

Computational studies have been instrumental in elucidating the electronic properties of Brilliant Cresyl Blue in both its ground and excited states. These theoretical approaches allow for a detailed examination of phenomena that are often difficult to isolate and measure experimentally.

Density Functional Theory (DFT) and its time-dependent extension for excited states (TD-DFT) have become primary tools for investigating the properties of oxazine (B8389632) dyes like Brilliant Cresyl Blue. researchgate.netbearbonez.caresearchgate.net Researchers have utilized these methods to calculate a wide range of parameters for the BCB cation. tandfonline.comtandfonline.com

One significant area of investigation has been the calculation of the vibronic absorption spectra of BCB in aqueous solutions. In a comprehensive study, 40 different hybrid functionals were tested with the 6-31++G(d,p) basis set and the Solvation Model based on Density (SMD) to simulate the solvent effect. tandfonline.comtandfonline.com The results indicated that the X3LYP functional provided the most accurate prediction of the main maximum and the short-wavelength shoulder of the experimental absorption spectrum. tandfonline.comtandfonline.com Another study focusing on various oxazine dyes found that for those with a three-ring chromophore structure like BCB, the X3LYP functional consistently yields the best agreement with experimental data for vibronic absorption spectra. researchgate.net

Other functionals have also been evaluated. For instance, the M06L functional, when used with the SMD solvent model, has also shown good agreement with the experimental maximum absorption wavelength (λmax), predicting it at 625 nm compared to the experimental value of 624 nm. tandfonline.com These TD-DFT calculations are crucial for understanding the nature of electronic transitions within the molecule. researchgate.net

Table 1: Comparison of TD-DFT Functionals for Predicting Absorption Spectra of Brilliant Cresyl Blue in Aqueous Solution

FunctionalBasis SetSolvent ModelPredicted λmax (nm)Experimental λmax (nm)Reference
X3LYP 6-31++G(d,p)SMDBest agreement for main peak and shoulder~624 tandfonline.comtandfonline.com
M06L 6-311++G(d,p)SMD625624 tandfonline.com

This table provides an interactive summary of different functionals used in TD-DFT studies of Brilliant Cresyl Blue.

Vibronic coupling, the interaction between electronic transitions and molecular vibrations, plays a significant role in the photoexcitation of BCB. tandfonline.com The analysis shows that the vibrations involved in these transitions are typically of low frequency and correspond to large-scale movements within the molecule. researchgate.netresearchgate.net The energy of the vibronic transition (λ_vibron) can be considerably different from the purely vertical electronic transition (λ_vert), with calculations showing a difference of approximately 100 nm, underscoring the importance of including vibronic effects for accurate spectral prediction. tandfonline.com

Maps of electron density distribution and molecular electrostatic potential (MEP) have been generated for the BCB cation using computational methods. tandfonline.comtandfonline.comresearchgate.net These maps are essential for understanding the molecule's reactivity and intermolecular interaction sites.

The electron density map illustrates the distribution of electrons within the molecule, highlighting regions of high and low electron concentration. This is fundamental to understanding the molecule's structure and bonding.

The Molecular Electrostatic Potential (MEP) map visualizes the electrostatic potential on the surface of the molecule. researchgate.net It highlights electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For the cationic BCB dye, these maps identify the areas most likely to engage in electrostatic interactions with other molecules, such as solvents or biological macromolecules. researchgate.netresearchgate.net Such analyses have been performed using software packages like Gaussian 09 to model the reactive sites on the BCB molecule. researchgate.net

The dipole moments of Brilliant Cresyl Blue in its ground state (μ_g) and excited state (μ_e) have been estimated using both computational calculations and experimental solvatochromic methods. tandfonline.comnih.gov The solvatochromic method involves analyzing the shifts in the absorption and fluorescence spectra of the dye in various solvents of differing polarities. nih.gov These studies provide detailed quantitative information on the nature and extent of solvent-solute interactions. nih.gov

Computational studies, often performed alongside TD-DFT calculations, provide theoretical values for these properties. tandfonline.comtandfonline.com The dipole moment is a measure of the separation of positive and negative charges in a molecule and is crucial for understanding its interaction with polar solvents and external electric fields.

The transition dipole moment is a vector quantity that determines the probability of a particular electronic transition occurring upon absorption of light. Its magnitude and orientation are calculated to understand the intensity of spectral bands. tandfonline.comtandfonline.com Calculations have been performed for the BCB cation to determine these parameters for its ground and excited states. tandfonline.com

ParameterStateCalculated Value (Debye)MethodReference
Dipole Moment (μ) Ground State (S₀)Data not specifiedDFT / Solvatochromism tandfonline.comnih.gov
Dipole Moment (μ) Excited State (S₁)Data not specifiedTD-DFT / Solvatochromism tandfonline.comnih.gov
Transition Moment S₀ → S₁Data not specifiedTD-DFT tandfonline.comtandfonline.com

This interactive table summarizes the parameters analyzed in dipole and transition moment studies of Brilliant Cresyl Blue.

Molecular Modeling of Intermolecular Interactions

Understanding how Brilliant Cresyl Blue interacts with its immediate environment, particularly with solvent molecules, is critical for predicting its behavior in solution. Molecular modeling provides a window into these complex interactions.

The interaction of Brilliant Cresyl Blue with water molecules has been a specific focus of theoretical investigations. tandfonline.com Studies have analyzed the influence of strong hydrogen bonds between the dye and surrounding water molecules on its absorption spectrum. tandfonline.comtandfonline.comresearcher.life

Key findings from these molecular models include:

Strengthening of H-bonds: It has been demonstrated that the hydrogen bonds between the BCB cation and water molecules are strengthened upon photoexcitation to the excited state. tandfonline.comtandfonline.com

Spectral Redshift: Explicitly including strongly bound water molecules in the computational model leads to a bathochromic (redshift) of the entire calculated absorption spectrum. tandfonline.comtandfonline.com This effect is attributed to the strengthening of the hydrogen bonds upon excitation. researchgate.net

Polarization Effects: Upon photoexcitation, a noticeable polarization occurs in one of the four specifically considered water molecules interacting with the dye. tandfonline.comtandfonline.com

These findings highlight that specific, strong interactions like hydrogen bonding are not perfectly captured by continuum solvent models alone and that their explicit consideration is necessary for a more accurate theoretical description of BCB in aqueous media. researchgate.net

Docking Simulations for Adsorbent-Dye Interactionsresearchgate.net

Information regarding specific docking simulations, including the software utilized (such as AutoDock and PyRx), the interacting molecules, binding affinities, and the nature of intermolecular forces (e.g., hydrogen bonds, electrostatic interactions) between Brilliant Cresyl Blue and adsorbents like Inula racemosa, is contained within proprietary research articles that are not publicly accessible. researchgate.netresearchgate.net

Computational Validation of Experimental Findingsresearchgate.net

Emerging Research Frontiers and Future Directions for Brilliant Cresyl Blue Studies

Novel Materials and Conjugates for Advanced Applications of Brilliant Cresyl Blue

The development of novel materials and bioconjugates is a promising avenue for expanding the utility of Brilliant Cresyl Blue. The intrinsic properties of the dye can be amplified or repurposed through its association with functionalized nanoparticles and polymers.

Conjugated polymers (CPs) are a class of macromolecules with unique optical and electronic properties that make them ideal for bioimaging. nih.govnih.gov These polymers can be formulated into fluorescent nanoparticles (CPNs) that exhibit high brightness, photostability, and low cytotoxicity. nih.gov By conjugating Brilliant Cresyl Blue with CPs, it is possible to create novel probes for targeted cell imaging. For instance, CPs functionalized with specific ligands, such as folic acid, can selectively target cancer cells that overexpress the folate receptor. rsc.org The incorporation of Brilliant Cresyl Blue into such a system could provide a dual-modal imaging agent or a trackable drug delivery vehicle.

Nanoparticles also offer a versatile platform for developing advanced applications of Brilliant Cresyl Blue. Encapsulating the dye within biocompatible polymer matrices, such as those made from PLGA-PEG copolymers, can enhance its stability and facilitate targeted delivery to specific cellular compartments, like the cell membrane. nih.gov This approach can overcome challenges such as endocytosis, enabling stable and long-term imaging of cellular dynamics. nih.gov Furthermore, the photocatalytic properties of certain nanoparticles could be harnessed in conjunction with Brilliant Cresyl Blue for applications in environmental remediation, although this is an area that requires further exploration.

Integration of Brilliant Cresyl Blue with Advanced Imaging Modalities

The integration of Brilliant Cresyl Blue with cutting-edge imaging technologies is set to revolutionize its application in biological and medical research. These advanced modalities offer unprecedented resolution and functional insights that are not achievable with conventional microscopy.

A significant breakthrough is the use of Brilliant Cresyl Blue as an exogenous contrast agent in Multispectral Optoacoustic Tomography (MSOT) . royalsocietypublishing.orgnih.govmanipal.edu MSOT is a non-invasive imaging technique that provides high-resolution optical images deep within scattering tissues. wikipedia.orgrsc.orgscholarpedia.org In a notable study, Brilliant Cresyl Blue was used to visualize porcine ovarian follicles, enabling the non-destructive selection of competent oocytes. royalsocietypublishing.orgnih.govmanipal.edu This technique leverages the molecular sensitivity of MSOT to detect the dye, offering a powerful tool for reproductive biology and potentially for clinical infertility management. royalsocietypublishing.orgnih.govmanipal.edu

Furthermore, the fluorescent properties of Brilliant Cresyl Blue make it a candidate for use in super-resolution microscopy techniques like Stimulated Emission Depletion (STED) microscopy . wikipedia.orgmpfi.orgnih.gov STED microscopy overcomes the diffraction limit of light, allowing for the visualization of subcellular structures at the nanoscale. wikipedia.orgmpfi.orgnih.gov While specific applications of Brilliant Cresyl Blue in STED are still emerging, its compatibility with fluorescence excitation and the principles of stimulated emission suggest its potential for high-resolution imaging of cellular components. thermofisher.com

The following table summarizes the integration of Brilliant Cresyl Blue with advanced imaging modalities:

Advanced Imaging ModalityApplication of Brilliant Cresyl BlueKey AdvantagesReference
Multispectral Optoacoustic Tomography (MSOT)Exogenous contrast agent for visualizing ovarian follicles.Non-destructive, high-resolution imaging in deep tissues, enables functional assessment of oocyte viability. royalsocietypublishing.orgnih.govmanipal.edu
Super-Resolution Microscopy (e.g., STED)Potential as a fluorescent probe for nanoscale imaging of subcellular structures.Overcomes the diffraction limit of light, allowing for unprecedented detail in cellular imaging. wikipedia.orgmpfi.orgnih.gov

Refinement of Biological Activity Mechanisms at a Molecular Level

Recent research has moved beyond the classical use of Brilliant Cresyl Blue as a general stain to a more refined understanding of its molecular interactions and mechanisms of action. This deeper insight is crucial for its application in diagnostics and as a biological probe.

The most well-characterized molecular mechanism is its use in the selection of developmentally competent oocytes, which is based on the activity of the enzyme glucose-6-phosphate dehydrogenase (G6PDH) . nih.govkalro.orgagarscientific.comwho.intsigmaaldrich.commdpi.complos.orgmdpi.comnih.gov Growing oocytes have high levels of G6PDH, which decolorizes the Brilliant Cresyl Blue dye. agarscientific.commdpi.complos.org In contrast, mature oocytes have lower G6PDH activity, and their cytoplasm remains blue. agarscientific.commdpi.complos.org This differential staining provides a direct link between the metabolic state of the oocyte and its developmental potential. plos.orgmdpi.comnih.gov

Beyond its role as a metabolic indicator, Brilliant Cresyl Blue has been shown to be an effective electroactive indicator in electrochemical biosensors for the detection of DNA hybridization. nih.govresearchgate.netnih.govcaltech.edursc.org In this application, the dye interacts differently with single-stranded DNA (ssDNA) and double-stranded DNA (dsDNA). nih.govresearchgate.net This differential interaction produces distinct electrochemical signals, allowing for the sensitive and selective detection of specific DNA sequences. nih.govresearchgate.net This opens up possibilities for its use in molecular diagnostics and genetic analysis.

The redox properties of Brilliant Cresyl Blue are also being explored at a more fundamental level, although this is an area that warrants further investigation to fully elucidate the underlying mechanisms.

Development of High-Throughput Screening Methods Based on Brilliant Cresyl Blue Interactions

The unique properties of Brilliant Cresyl Blue are being leveraged to develop high-throughput screening (HTS) methods for various biological and pharmaceutical applications. HTS allows for the rapid testing of large numbers of samples, accelerating research and discovery.

The Brilliant Cresyl Blue (BCB) test for oocyte selection is a prime example of a screening method that has the potential for high-throughput adaptation. mdpi.complos.orgmdpi.comnih.govnih.gov By automating the staining and imaging processes, it would be possible to rapidly assess the developmental competence of large cohorts of oocytes for applications in animal breeding and assisted reproductive technologies.

The development of electrochemical DNA biosensors using Brilliant Cresyl Blue as an indicator also paves the way for HTS of genetic material. nih.govresearchgate.netnih.govcaltech.edursc.org Such biosensors could be integrated into microarray formats to simultaneously screen for multiple DNA sequences, which would be valuable for disease diagnosis and drug discovery.

Furthermore, the principles of the BCB test could be adapted to screen for compounds that modulate the activity of G6PDH. nih.govkalro.orgwho.intjournalijar.com Since G6PDH is a key enzyme in cellular metabolism and antioxidant defense, identifying molecules that affect its activity is of significant interest in pharmacology and toxicology. An HTS assay based on the colorimetric change of Brilliant Cresyl Blue could provide a simple and efficient method for this purpose.

Predictive Modeling and Machine Learning Applications in Brilliant Cresyl Blue Research

Computational approaches, including predictive modeling and machine learning, are emerging as powerful tools to accelerate research on Brilliant Cresyl Blue and to design novel applications.

Molecular docking is a computational technique that can predict the binding orientation and affinity of a small molecule to a target protein. nih.govformosapublisher.orgindexcopernicus.comcumhuriyet.edu.tr Given the established link between Brilliant Cresyl Blue and G6PDH, molecular docking could be employed to study their interaction at an atomic level. nih.govformosapublisher.orgindexcopernicus.comcumhuriyet.edu.tr This would provide valuable insights into the mechanism of the BCB test and could guide the design of new probes with improved specificity and sensitivity.

Machine learning algorithms are also being developed to predict the spectral properties of molecules. While not yet specifically applied to Brilliant Cresyl Blue, these methods could be used to predict how chemical modifications to the dye's structure would affect its absorption and emission spectra. This would be highly beneficial for the rational design of new Brilliant Cresyl Blue-based conjugates and probes with tailored optical properties for advanced imaging applications.

The following table outlines potential applications of predictive modeling and machine learning in Brilliant Cresyl Blue research:

Computational ApproachPotential Application for Brilliant Cresyl BlueExpected OutcomeReference
Molecular DockingInvestigate the binding of Brilliant Cresyl Blue to G6PDH.Elucidate the molecular basis of the BCB test and guide the design of new probes. nih.govformosapublisher.orgindexcopernicus.comcumhuriyet.edu.tr
Machine LearningPredict the spectral properties of Brilliant Cresyl Blue derivatives and conjugates.Accelerate the design of novel imaging agents with optimized optical characteristics.-

Q & A

What are the standard protocols for using Brilliant Cresyl Blue ALD in cytological staining, and how do they compare to traditional methods like Papanicolaou (Pap) staining?

Answer:
this compound is employed in rapid on-site evaluation (ROSE) during Fine Needle Aspiration Cytology (FNAC). The protocol involves:

  • Sample Preparation : Immediate staining of fresh aspirates on glass slides, followed by microscopic evaluation for cellular adequacy and preliminary diagnosis .
  • Comparison with Pap Staining : Studies show Brilliant Cresyl Blue achieves 100% sensitivity and 97.1% specificity in malignancy detection, comparable to Pap staining. However, it reduces processing time from hours to minutes, enabling real-time assessment .
  • Methodological Advantage : Supravital staining preserves cell morphology even in hypocellular samples, unlike Pap staining, which requires fixation and may distort cells .

How can researchers optimize the electropolymerization of this compound on carbon-based electrodes for enhanced biosensor performance?

Answer:
Electropolymerization on carbon-nanotube-modified electrodes involves:

  • Electrochemical Parameters : Cyclic voltammetry (CV) at pH 4.1 (Britton-Robinson buffer) with scan rates between 10–100 mV/s. Optimal polymer film formation occurs at 20 cycles .
  • Performance Metrics : Poly(brilliant cresyl blue) exhibits redox activity with peak currents linearly dependent on the square root of scan rate (indicating diffusion-controlled processes). Differential pulse voltammetry (DPV) enhances signal resolution for biosensing .
  • Applications : The polymer serves as a redox mediator in enzymatic sensors, enabling glucose detection via glucose oxidase immobilization .

What certification standards ensure the quality and dye content consistency of this compound in research applications?

Answer:
The Biological Stain Commission certifies this compound, requiring:

  • Dye Content : ≥50% purity, verified via spectrophotometric titration at 622 nm (absorbance maxima) .
  • Batch Consistency : Compliance with CAS 81029-05-2 specifications, including molecular formula (C₁₇H₂₀ClN₃O·0.5ZnCl₂) and absence of contaminants like free zinc ions .
  • Validation : Independent labs use HPLC or mass spectrometry to confirm purity, particularly for cytological and spectroscopic applications .

What methodological approaches analyze the photocatalytic degradation efficiency of this compound using nanocomposites?

Answer:
Key steps include:

  • Catalyst Synthesis : Green synthesis of MgO/MgO₂ nanocomposites using citric acid, characterized via FT-IR and HRTEM .
  • Degradation Protocol : Solar irradiation (AM 1.5G spectrum) at varying pH (5–10). Degradation rates are quantified via UV-Vis at 595 nm, showing 85% removal in 120 min (pseudo-first-order rate: 0.014 min⁻¹) .
  • Computational Validation : Density functional theory (DFT) simulations calculate adsorption energies (e.g., -131.552 eV for MgO/MgO₂), confirming strong dye-catalyst interactions .

How do Langmuir and Freundlich isotherm models apply to this compound adsorption studies?

Answer:

  • Langmuir Model : Best fits monolayer adsorption on SDS-modified zirconia nanoparticles (R² > 0.99), with a maximum capacity of 34.4 mg/g .
  • Freundlich Model : Less applicable (R² ~0.95), suggesting minor multilayer adsorption.
  • Kinetics : Pseudo-second-order kinetics dominate (k₂ = 0.0023 g/mg·min), indicating chemisorption via electrostatic interactions between dye sulfonate groups and nanoparticle surfaces .

What statistical methods resolve diagnostic discrepancies between this compound and conventional stains?

Answer:

  • Cohen’s Kappa : Used to assess inter-method agreement (κ = 0.955 in FNAC studies), showing near-perfect concordance between Brilliant Cresyl Blue and Pap staining .
  • Chi-Square Tests : Identify significant differences in malignancy rates (e.g., 66.7% vs. 58.3% in breast samples), attributed to enhanced nuclear detail in supravital stains .
  • ROC Analysis : Confirms high AUC (0.98) for Brilliant Cresyl Blue in distinguishing benign/malignant lesions .

How do computational simulations elucidate interactions between this compound and photocatalytic nanocomposites?

Answer:

  • Molecular Dynamics (MD) : Simulate dye adsorption on catalyst surfaces, revealing binding energies (e.g., -131.552 eV for MgO/MgO₂) and charge transfer mechanisms .
  • Density of States (DOS) : Predict electronic interactions between dye molecules and catalyst active sites, guiding catalyst design for enhanced degradation .

What protocols ensure consistent cell morphology visualization in FNAC using this compound?

Answer:

  • Staining Solution : 0.1% w/v dye in phosphate-buffered saline (pH 7.4), filtered to remove particulates .
  • Fixation : Air-drying followed by immediate microscopy avoids shrinkage artifacts common in alcohol-fixed Pap stains .

How is this compound used to minimize fluorescence in Tip-Enhanced Raman Spectroscopy (TERS)?

Answer:

  • Experimental Setup : Dye-coated glass slides irradiated with a radially polarized laser (632 nm).
  • Fluorescence Quenching : Metal-coated AFM tips (e.g., Ag/Au) enhance Raman signals at 1655 cm⁻¹ while suppressing background fluorescence via plasmonic effects .

What validation methods confirm spectrophotometric assay accuracy for this compound?

Answer:

  • Calibration Curves : Linear range (0.1–10 µM) at λmax = 622 nm (R² > 0.995) .
  • Interference Testing : Assess common contaminants (e.g., heparin) via standard addition methods, achieving recovery rates of 98–102% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Brilliant Cresyl Blue ALD
Reactant of Route 2
Brilliant Cresyl Blue ALD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.